Benzo[g]quinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[g]quinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and promising pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[g]quinazolin-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzaldehydes with benzylamines in the presence of molecular iodine as a catalyst. This reaction proceeds under green and economical conditions, utilizing oxygen as an oxidant . Another method involves the use of o-aminobenzyl alcohols as starting materials, which undergo a tandem reaction with aldehydes to form the desired quinazoline derivatives .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the palladium-catalyzed cascade reaction of 2-aminobenzonitriles with triethyl orthocarboxylates and boronic acids. This method allows for the efficient production of quinazoline derivatives in good yields .
Chemical Reactions Analysis
Types of Reactions: Benzo[g]quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-diones.
Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding dihydroquinazolines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as o-iodoxybenzoic acid (IBX) are commonly used for oxidation reactions.
Reduction: Catalysts like iridium or nickel are employed in reduction reactions.
Substitution: Reagents such as benzylamines and aldehydes are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include substituted quinazolines, dihydroquinazolines, and quinazoline-2,4-diones .
Scientific Research Applications
Benzo[g]quinazolin-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzo[g]quinazolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of the compound have been shown to inhibit tyrosine kinases by competing with ATP for binding, thereby suppressing autophosphorylation and downstream signaling . This inhibition can lead to the disruption of cellular processes essential for cancer cell proliferation and survival .
Comparison with Similar Compounds
Quinazoline: A parent compound with a similar core structure but lacking the specific substitutions found in Benzo[g]quinazolin-2-amine.
Quinazolinone: Another related compound with a carbonyl group at the C-2 position.
Benzoquinazoline: A broader class of compounds that includes various substituted derivatives.
Uniqueness: this compound stands out due to its specific structural features and the presence of an amino group at the C-2 position. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications .
Properties
Molecular Formula |
C12H9N3 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
benzo[g]quinazolin-2-amine |
InChI |
InChI=1S/C12H9N3/c13-12-14-7-10-5-8-3-1-2-4-9(8)6-11(10)15-12/h1-7H,(H2,13,14,15) |
InChI Key |
YMPMCCNILFHFEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=NC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.